molecular formula C9H9BrClNO2 B13056098 Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate

Cat. No.: B13056098
M. Wt: 278.53 g/mol
InChI Key: PBPWKPDCRDCIDK-UHFFFAOYSA-N
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Description

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate is an organic compound with the molecular formula C9H10BrClNO2. This compound is characterized by the presence of a bromine and chlorine atom attached to a phenyl ring, along with an amino group and a methyl ester group. It is commonly used in various chemical and pharmaceutical research applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate typically involves the reaction of 3-bromo-4-chlorobenzaldehyde with glycine methyl ester hydrochloride in the presence of a base such as sodium hydroxide. The reaction proceeds through a nucleophilic addition-elimination mechanism, resulting in the formation of the desired product.

Industrial Production Methods

On an industrial scale, the production of this compound can be achieved through a similar synthetic route, with optimizations for large-scale reactions. This includes the use of continuous flow reactors to ensure efficient mixing and heat transfer, as well as the implementation of purification techniques such as recrystallization and chromatography to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate undergoes various chemical reactions, including:

    Oxidation: The amino group can be oxidized to form nitro derivatives.

    Reduction: The bromine and chlorine atoms can be reduced to form dehalogenated products.

    Substitution: The bromine and chlorine atoms can be substituted with other nucleophiles such as hydroxyl or alkyl groups.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions using reagents like sodium hydroxide or alkyl halides.

Major Products Formed

    Oxidation: Nitro derivatives of the original compound.

    Reduction: Dehalogenated products.

    Substitution: Hydroxyl or alkyl-substituted derivatives.

Scientific Research Applications

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and protein functions.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory pathways, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-amino-2-(4-chlorophenyl)acetate
  • Methyl 2-amino-2-(3-bromophenyl)acetate
  • Methyl 2-amino-2-(3-chlorophenyl)acetate

Uniqueness

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate is unique due to the presence of both bromine and chlorine atoms on the phenyl ring, which can significantly influence its chemical reactivity and biological activity. This dual halogenation can enhance its binding affinity to molecular targets and improve its stability under various conditions.

Biological Activity

Methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate is an organic compound that has garnered attention in various fields of biological research due to its unique structural properties and potential therapeutic applications. This article explores its biological activity, synthesis, and implications in enzyme inhibition and protein interaction studies.

Chemical Structure and Properties

This compound is characterized by the following molecular formula:

  • Molecular Formula : C9H10BrClNO2
  • Molecular Weight : Approximately 278.53 g/mol

The compound features a phenyl ring substituted with bromine and chlorine atoms, an amino group, and a methyl ester group. These substitutions enhance its binding specificity to various molecular targets, making it valuable for biochemical investigations.

Biological Activities

Research indicates that this compound exhibits several significant biological activities:

The mechanism by which this compound exerts its biological effects is primarily through the modulation of enzyme activities. The presence of bromine and chlorine enhances its ability to interact with specific enzymes and receptors, leading to alterations in cellular processes.

Case Studies

  • Kinase Inhibition : In a study evaluating compounds similar to this compound, certain derivatives exhibited low micromolar activity against kinases involved in glioma progression. These findings suggest that the compound could be a lead candidate for developing targeted therapies against aggressive brain tumors .
  • Cytotoxicity Assessment : Compounds structurally related to this compound were tested for cytotoxicity using the MTT assay on various cancer cell lines, including HT29 (colon cancer) and A549 (lung cancer). Results indicated that while these compounds showed significant cytotoxic effects on cancer cells, they maintained lower toxicity towards normal cells, highlighting their potential therapeutic index .

Comparative Analysis with Related Compounds

The biological activity of this compound can be compared with related compounds to understand its unique properties better:

Compound NameMolecular FormulaUnique Features
Methyl (S)-2-amino-2-(3-bromo-4-chlorophenyl)acetateC9H10BrClNO2Stereochemistry at the amino position
Methyl (R)-2-amino-2-(3-bromo-4-chlorophenyl)acetateC9H10BrClNO2Different stereochemistry compared to S-isomer
Methyl 2-amino-2-(4-bromophenyl)acetateC9H10BrNO2Lacks chlorine substitution, differing biological activity

This table illustrates how variations in substituents affect the biological activities of these compounds.

Properties

Molecular Formula

C9H9BrClNO2

Molecular Weight

278.53 g/mol

IUPAC Name

methyl 2-amino-2-(3-bromo-4-chlorophenyl)acetate

InChI

InChI=1S/C9H9BrClNO2/c1-14-9(13)8(12)5-2-3-7(11)6(10)4-5/h2-4,8H,12H2,1H3

InChI Key

PBPWKPDCRDCIDK-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC(=C(C=C1)Cl)Br)N

Origin of Product

United States

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